molecular formula C20H28N6O B3006223 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine CAS No. 946363-34-4

4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B3006223
CAS No.: 946363-34-4
M. Wt: 368.485
InChI Key: HHWCWYKHFWDPKC-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its complex structure, which includes a triazine ring substituted with piperidine, morpholine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The introduction of the piperidine and morpholine groups is achieved through nucleophilic substitution reactions. For instance, 3,5-dimethylpiperidine and morpholine can be reacted with the triazine core in the presence of a base such as triethylamine.

    Phenyl Group Introduction: The phenyl group is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using phenylboronic acid or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Triethylamine (TEA), phenylboronic acid for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced triazine derivatives.

Scientific Research Applications

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Chemical Intermediates: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and its substituents can form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity. These interactions can influence various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-1,3,5-triazin-2-amine: Lacks the phenyl group, which may alter its biological activity and chemical properties.

    4-(Piperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine: Lacks the methyl groups on the piperidine ring, potentially affecting its steric and electronic properties.

Uniqueness

4-(3,5-Dimethylpiperidin-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine is unique due to the presence of both the dimethylpiperidine and morpholine groups, which confer distinct steric and electronic characteristics. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry and other research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-15-12-16(2)14-26(13-15)20-23-18(21-17-6-4-3-5-7-17)22-19(24-20)25-8-10-27-11-9-25/h3-7,15-16H,8-14H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWCWYKHFWDPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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